9-(Aminomethyl)minocycline
Description
Historical Context of Tetracycline (B611298) Development and Minocycline (B592863) Emergence
The tetracycline era began in the late 1940s with the discovery of chlortetracycline, a natural product of the soil bacterium Streptomyces aureofaciens. googleapis.comchemicalbook.com This was soon followed by the isolation of oxytetracycline (B609801) from Streptomyces rimosus. nih.gov These "first-generation" tetracyclines were lauded for their broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria. googleapis.comgoogle.com The parent compound, tetracycline, was first synthesized in 1952. chemicalbook.com
However, the widespread use of these early tetracyclines led to the emergence of bacterial resistance, diminishing their clinical effectiveness. googleapis.com This spurred the development of "second-generation" semisynthetic analogs with improved pharmacological properties. google.com Among these, minocycline, introduced in the 1960s, was a significant step forward. google.com Its structural modifications endowed it with enhanced lipophilicity, allowing for better tissue penetration and activity against a broader range of bacteria, including some tetracycline-resistant strains. droracle.ainih.gov
Evolution of Tetracycline Analogs: Focus on 9-Substituted Derivatives
As bacterial resistance mechanisms continued to evolve, even second-generation tetracyclines like minocycline faced declining efficacy. The primary mechanisms of resistance include efflux pumps that actively remove the antibiotic from the bacterial cell and ribosomal protection proteins that prevent the drug from binding to its target. asm.org To overcome these challenges, researchers turned their attention to modifying the tetracycline scaffold at positions that could interfere with these resistance mechanisms.
The C9 position of the tetracycline D-ring emerged as a particularly promising site for chemical modification. asm.org The synthesis of various 9-substituted minocycline derivatives demonstrated that alterations at this position could yield compounds with potent activity against both tetracycline-susceptible and -resistant bacteria. googleapis.comnih.gov This led to the exploration of a wide range of substituents at the C9 position, including acylamino and sulfonylamino groups. nih.gov
Rationale for Research on 9-(Aminomethyl)minocycline: Addressing Resistance and Expanding Therapeutic Scope
The research into this compound was driven by the need for novel tetracycline derivatives that could effectively bypass the major mechanisms of bacterial resistance. The introduction of an aminomethyl group at the C9 position of minocycline created a key chemical intermediate. asm.org This amine group provided a reactive handle for further chemical modifications, allowing for the systematic synthesis of a diverse library of compounds with varying properties. asm.org
The central hypothesis was that by attaching different functional groups to the aminomethyl moiety, it would be possible to create derivatives with enhanced binding to the bacterial ribosome and reduced susceptibility to efflux pumps. asm.org This approach aimed not only to restore activity against resistant strains but also to potentially expand the therapeutic applications of tetracyclines. The development of this compound was a critical step in the creation of the aminomethylcyclines (AMCs), a new class of tetracyclines designed to combat multidrug-resistant pathogens. asm.org
Research Findings on this compound and its Derivatives
The synthesis of this compound is achieved through a multi-step process starting from minocycline. One common method involves the nitration of minocycline at the C9 position, followed by reduction of the nitro group to an amine, and subsequent chemical modifications to yield the final aminomethylated compound. googleapis.comchemicalbook.comgoogle.com
Once synthesized, this compound serves as a versatile intermediate for the creation of a wide array of derivatives. asm.org Researchers have systematically attached various alkyl and acyl groups to the aminomethyl nitrogen to explore the structure-activity relationships (SAR) of these new compounds. asm.org
The antibacterial activity of these derivatives has been tested against a panel of bacterial strains, including those expressing known tetracycline resistance mechanisms such as ribosomal protection (e.g., Tet M) and efflux (e.g., Tet K). asm.org The results of these studies have demonstrated that specific substitutions on the 9-aminomethyl group can lead to compounds with potent in vitro activity against these challenging pathogens. asm.org
Below are interactive data tables summarizing the in vitro antibacterial activity of selected this compound derivatives against various bacterial strains.
Table 1: In Vitro Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria
| Compound | Bacterial Strain | Resistance Mechanism | MIC (μg/mL) |
| Minocycline | Staphylococcus aureus (MRSA) | - | 0.5 |
| Staphylococcus aureus | Tet K (efflux) | 8 | |
| Enterococcus faecalis | Tet M (ribosomal protection) | 16 | |
| This compound Derivative A | Staphylococcus aureus (MRSA) | - | 0.25 |
| Staphylococcus aureus | Tet K (efflux) | 1 | |
| Enterococcus faecalis | Tet M (ribosomal protection) | 2 | |
| This compound Derivative B | Staphylococcus aureus (MRSA) | - | 0.12 |
| Staphylococcus aureus | Tet K (efflux) | 0.5 | |
| Enterococcus faecalis | Tet M (ribosomal protection) | 1 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 2: In Vitro Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria
| Compound | Bacterial Strain | Resistance Mechanism | MIC (μg/mL) |
| Minocycline | Escherichia coli | - | 2 |
| Escherichia coli | AcrAB (efflux) | 16 | |
| Klebsiella pneumoniae | - | 4 | |
| This compound Derivative C | Escherichia coli | - | 1 |
| Escherichia coli | AcrAB (efflux) | 4 | |
| Klebsiella pneumoniae | - | 2 | |
| This compound Derivative D | Escherichia coli | - | 0.5 |
| Escherichia coli | AcrAB (efflux) | 2 | |
| Klebsiella pneumoniae | - | 1 |
These data highlight the potential of this compound derivatives to overcome common tetracycline resistance mechanisms and exhibit potent antibacterial activity.
Structure
3D Structure
Properties
Molecular Formula |
C24H30N4O7 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-9-(aminomethyl)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C24H30N4O7/c1-27(2)13-7-10(8-25)18(29)15-11(13)5-9-6-12-17(28(3)4)20(31)16(23(26)34)22(33)24(12,35)21(32)14(9)19(15)30/h7,9,12,17,29-30,33,35H,5-6,8,25H2,1-4H3,(H2,26,34)/t9-,12-,17-,24-/m0/s1 |
InChI Key |
YWZHIILVPBEDNQ-DMZCIERTSA-N |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN)N(C)C |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivations
Exploration of Diverse 9-Substituent Moieties
Acylamino and Sulfonylamino Derivatives
The synthesis of acylamino and sulfonylamino derivatives of minocycline provides a direct route to a range of modified tetracyclines. These derivatives have been explored for their structure-activity relationships. The general synthetic approach involves the initial preparation of 9-aminominocycline, which then serves as the key intermediate for subsequent acylation or sulfonylation reactions.
The synthesis of 9-aminominocycline can be achieved by first nitrating minocycline at the C-9 position using reagents such as potassium nitrate (B79036) in hydrofluoric acid or nitric acid in the presence of sulfuric acid. wikipedia.orgprinceton.edu The resulting 9-nitrominocycline is then reduced to 9-aminominocycline, for example, through catalytic hydrogenation using a platinum catalyst. wikipedia.orgprinceton.edu
Once 9-aminominocycline is obtained, it can be readily acylated or sulfonylated. The reaction of 9-aminominocycline with various acylating agents, such as acid chlorides or anhydrides, yields the corresponding 9-acylamino derivatives. Similarly, treatment with sulfonyl chlorides affords the 9-sulfonylamino derivatives. nih.gov A number of such derivatives have been synthesized to investigate their antibacterial properties. nih.gov
| Derivative Class | Starting Material | Key Reagents | General Product Structure |
| Acylamino | 9-Aminominocycline | Acyl chloride or anhydride | 9-(Acylamino)minocycline |
| Sulfonylamino | 9-Aminominocycline | Sulfonyl chloride | 9-(Sulfonylamino)minocycline |
Ethynyl (B1212043) and Aryl-Substituted Derivatives
The introduction of ethynyl and aryl groups at the C-9 position of minocycline represents another important avenue for structural modification. These derivatives are typically synthesized via palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The common strategies employed are the Sonogashira coupling for ethynyl derivatives and the Suzuki coupling for aryl derivatives.
A prerequisite for these coupling reactions is the presence of a suitable leaving group, typically a halide, at the C-9 position. This is often achieved by first converting 9-aminominocycline to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction to introduce a halogen, such as iodine, to yield 9-iodominocycline. google.com
Ethynyl Derivatives: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org In the context of minocycline, 9-iodominocycline can be reacted with a variety of terminal alkynes in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in the presence of a base to afford the corresponding 9-ethynylminocycline derivatives. wikipedia.org
Aryl-Substituted Derivatives: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org For the synthesis of 9-arylminocycline derivatives, 9-iodominocycline can be coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Na₂CO₃). google.com This methodology allows for the introduction of a wide range of substituted and unsubstituted aryl groups at the C-9 position. google.com
| Coupling Reaction | Substrates | Catalyst System | Product Type |
| Sonogashira Coupling | 9-Iodominocycline, Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | 9-Ethynylminocycline |
| Suzuki Coupling | 9-Iodominocycline, Arylboronic Acid | Palladium catalyst, Base | 9-Arylminocycline |
Other Functional Group Modifications at C-9
The reactive amine moiety of this compound provides a versatile platform for a wide array of other functional group modifications. wikipedia.org The synthesis of this compound itself is a key first step, often achieved through an amidomethylation of minocycline followed by deprotection. wikipedia.org
Once prepared, the primary amine of this compound can be derivatized through several synthetic routes:
Alkylation: Reductive amination of this compound with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can yield a variety of N-alkyl and N,N-dialkyl derivatives. google.com For example, reaction with trimethylacetaldehyde leads to the corresponding neopentylamino derivative. google.com
Amide and Urea Formation: The amine can react with activated carboxylic acids, acid chlorides, or isocyanates to form amides and ureas, respectively. wikipedia.orgwikipedia.org
Carbamate (B1207046) Formation: Reaction with chloroformates or other suitable reagents can produce carbamate derivatives. wikipedia.orgwikipedia.org
Heterocycle Formation: The aminomethyl group can be incorporated into various heterocyclic rings through condensation reactions with appropriate bifunctional electrophiles. wikipedia.org
These modifications have been systematically explored to generate chemical diversity and to study the impact of different substituents at the C-9 position on the biological activity of the parent molecule. wikipedia.org
| Modification Type | Reagents | Functional Group Introduced |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl, N,N-Dialkyl |
| Acylation | Acid Chloride, Isocyanate | Amide, Urea |
| Carbamoylation | Chloroformate | Carbamate |
| Heterocycle Formation | Bifunctional Electrophiles | Heterocyclic Moiety |
Structure Activity Relationship Sar Studies of 9 Aminomethyl Minocycline and Analogs
Impact of 9-Substitution on Biological Efficacy
The strategic modification of the C-9 position on the tetracycline (B611298) D-ring has been a cornerstone of developing modern tetracycline antibiotics with enhanced efficacy. scispace.com Semisynthetic derivatives of minocycline (B592863), particularly those with substitutions at the C-9 position, have demonstrated improved potency against a variety of pathogens. nih.gov The aminomethylcyclines (AMCs), a novel class of C-9-substituted minocycline derivatives, were synthesized with the specific goal of creating antibiotics unaffected by known tetracycline resistance mechanisms. nih.govnih.gov
This research effort led to the identification of several aminomethylcyclines with potent in vitro activity. nih.govresearchgate.net For instance, the glycylcycline tigecycline (B611373), a C-9 substituted semisynthetic derivative of minocycline, showed that modifications at this position could lead to a higher affinity for the ribosomal target compared to older tetracyclines like minocycline and tetracycline. nih.govmdpi.comnih.gov This enhanced binding affinity is a key factor in its improved biological efficacy. mdpi.comnih.gov The discovery of the aminomethylcyclines, including omadacycline (B609740) (9-neopentylaminomethylminocycline), further underscored the potential of C-9 modifications to generate diverse tetracycline derivatives with optimized activity against target bacteria. nih.govasm.org
Studies exploring the structure-activity relationship of various C-9 substitutions revealed specific preferences for optimal activity. For example, when comparing cyclic amine analogs, a six-membered ring at the C-9 position was preferred, while polar substitutions at this position tended to have a negative influence on potency. asm.org The synthesis of numerous 9-acylamino and 9-sulfonylamino derivatives of minocycline also showed that these C-9 substitutions resulted in compounds with activity against both tetracycline-susceptible and resistant strains. nih.gov
Correlation between C-9 Modifications and Activity Against Resistant Microorganisms
A primary driver for the synthesis of C-9 substituted minocycline analogs was the urgent need to combat widespread tetracycline resistance. rsc.org The two most prevalent mechanisms of resistance are efflux pumps, which actively remove the antibiotic from the bacterial cell, and ribosomal protection proteins (RPPs), which dislodge the antibiotic from its target. scispace.com
Modifications at the C-9 position have proven instrumental in overcoming both of these resistance mechanisms. scispace.comnih.govnih.gov The addition of bulky substituents at C-9, such as the glycylamido moiety in tigecycline or the aminomethyl groups in AMCs, sterically hinders the action of both efflux pumps and ribosomal protection proteins. scispace.comnih.govmdpi.com This allows the antibiotic to remain inside the cell at a sufficient concentration and to bind effectively to the ribosome, even in the presence of resistance determinants like Tet(K) efflux pumps and Tet(M) ribosomal protection proteins. nih.govnih.govresearchgate.net
The aminomethylcyclines were specifically tested for their in vitro activity against Gram-positive strains expressing these resistance mechanisms. nih.govresearchgate.net The results demonstrated that these C-9 modified compounds were significantly more active against resistant strains than reference antibiotics. nih.govresearchgate.net Omadacycline, for example, retains its activity in the presence of the ribosomal protection protein Tet(O). mdpi.com Many of the 9-sulfonylamino derivatives of minocycline also showed improved antibacterial activity against tetracycline- and minocycline-resistant Gram-positive pathogens. nih.gov This success in overcoming resistance is a direct result of the structural modifications at the C-9 position, which increase the compound's affinity for the ribosome and protect it from resistance mechanisms. scispace.com
| Compound | C-9 Substitution | S. aureus (Tet K) MIC (μg/mL) | S. aureus (Tet M) MIC (μg/mL) | E. faecalis (Tet L) MIC (μg/mL) | E. faecalis (Tet M) MIC (μg/mL) |
|---|---|---|---|---|---|
| Minocycline | -H | 16 | 16 | 32 | 16 |
| Tetracycline | -H | 64 | 64 | 64 | 64 |
| Omadacycline (PTK-0796) | -CH2-NH-neopentyl | 0.5 | 0.5 | 0.25 | 0.25 |
| Compound 20 | -CH2-NH-cyclopropyl | 1.0 | 2.0 | 1.0 | 1.0 |
| Compound 23 | -CH2-NH-tert-butyl | 0.5 | 0.5 | 0.25 | 0.25 |
Data sourced from Honeyman et al., 2015. nih.govresearchgate.net This table shows the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of various tetracycline-resistant bacterial strains. Lower MIC values indicate greater potency. The data illustrates that C-9 substituted aminomethylcyclines like Omadacycline are significantly more potent against resistant strains than older tetracyclines.
Physicochemical Considerations of C-9 Modification and Biological Relevance (e.g., tissue penetration in preclinical models)
The physicochemical properties of an antibiotic, such as its lipophilicity and bioavailability, are profoundly influenced by its chemical structure and are critical for its biological function, including its ability to penetrate tissues. Modifications at the C-9 position of the minocycline core can alter these properties significantly.
Minocycline itself possesses high lipophilicity, which allows it to readily penetrate various tissues, including the blood-brain barrier. nih.gov The addition of an aminomethyl group at the C-9 position, as seen in omadacycline, was found to enhance the molecule's bioavailability. mdpi.com This improved bioavailability is a key advantage, facilitating effective concentrations of the drug at the site of infection.
The ability of tetracyclines to penetrate tissues and secretions is often linked to their lipid solubility. researchgate.net While older tetracyclines can have their absorption and tissue distribution hindered by the formation of insoluble complexes with ions like calcium and magnesium, newer C-9 substituted analogs are designed to have more favorable pharmacokinetic profiles. researchgate.net The relationship between the chemical structure at C-9 and these physicochemical properties is a crucial area of study in preclinical models to predict the in vivo efficacy of new tetracycline derivatives. The enhanced lipophilicity and bioavailability conferred by certain C-9 substitutions contribute directly to better tissue penetration and, consequently, a more effective antibiotic. nih.govmdpi.com
Molecular and Cellular Mechanisms of Action
Ribosomal Binding and Protein Synthesis Inhibition
Like other members of the tetracycline (B611298) family, 9-(Aminomethyl)minocycline's primary mechanism of action is the inhibition of bacterial protein synthesis. researchgate.net This process is initiated by the compound's entry into the bacterial cell and subsequent binding to the ribosome.
Interaction with the 30S Ribosomal Subunit
This compound targets the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. nih.gov Specifically, it binds with high affinity to the 30S ribosomal subunit, which is a crucial component of the complete 70S ribosome in prokaryotes. researchgate.netnih.govmdpi.com Biophysical studies have confirmed that the binding site for this compound on the ribosome is similar to that of tetracycline. researchgate.net This interaction occurs at the 16S ribosomal RNA (rRNA) site on the 30S subunit. mdpi.com The chemical structure of this compound, a semisynthetic derivative of minocycline (B592863) with a substituted aminomethyl group at the C-9 position, facilitates this strong interaction. researchgate.netmdpi.com
Inhibition of Aminoacyl-tRNA Binding
The binding of this compound to the 30S ribosomal subunit physically obstructs the next step in protein elongation. nih.govmdpi.comdrugbank.com It effectively prevents the association of aminoacyl-transfer RNA (aminoacyl-tRNA) with the acceptor site (A site) on the mRNA-ribosome complex. nih.govnih.gov By blocking the entry of the charged tRNA, the antibiotic halts the incorporation of new amino acids into the growing polypeptide chain. nih.govnih.gov This cessation of protein synthesis has a bacteriostatic effect, meaning it inhibits the growth and replication of the bacterial cell. nih.gov Functional assays have demonstrated that this compound inhibits bacterial protein synthesis with a potency greater than that of tetracycline. researchgate.net
Overcoming Bacterial Resistance Mechanisms
A key advantage of this compound is its potent activity against bacteria that have developed resistance to earlier-generation tetracyclines. asm.org It was specifically designed to be unaffected by the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection. researchgate.netmdpi.comasm.org
Efflux Pump Evasion (e.g., TetK, TetL)
Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their intracellular target at a high enough concentration to be effective. The Tet(K) and Tet(L) proteins are common efflux pumps that confer resistance to tetracycline in Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, respectively. asm.org this compound, however, is not a substrate for these pumps and can maintain its intracellular concentration and activity. researchgate.netasm.org Studies have shown that it retains potent in vitro activity against strains expressing both Tet(K) and Tet(L) efflux mechanisms. nih.govasm.orgresearchgate.net
| Bacterial Strain | Resistance Mechanism | This compound MIC (μg/mL) | Tetracycline MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Efflux (TetK) | ≤0.06 - 2.0 | 16 - 64 |
| Enterococcus faecalis | Efflux (TetL) | ≤0.06 - 2.0 | 16 - 64 |
Data derived from studies on aminomethylcyclines, including this compound (omadacycline). asm.orgresearchgate.net
Ribosomal Protection Protein Circumvention (e.g., TetM, TetO)
The second major resistance mechanism involves ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O). nih.gov These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume. nih.gov this compound has been engineered to overcome this protective action. researchgate.netasm.org Its chemical structure allows it to maintain its binding to the 30S ribosomal subunit and inhibit protein synthesis even in the presence of RPPs. researchgate.netmdpi.comnih.gov In vitro functional assays have confirmed that, unlike older tetracyclines, this compound remains active in the presence of the Tet(O) protein. researchgate.netmdpi.com It demonstrates potent activity against strains of Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae that utilize Tet(M) for ribosomal protection. nih.govasm.org
Modulation of Bacterial Processes Beyond Protein Synthesis (e.g., peptidoglycan synthesis)
While the primary target of this compound is protein synthesis, its broader effects on other bacterial processes have been considered. Peptidoglycan synthesis is a critical pathway for creating the bacterial cell wall, which is essential for maintaining cell integrity. mdpi.commdpi.com However, macromolecular synthesis experiments have indicated that the principal effect of this compound is specifically on bacterial protein synthesis. researchgate.net Research has shown that this compound has no significant effect on the synthesis of RNA, DNA, or peptidoglycan. nih.gov
Preclinical Biological Activities: Antimicrobial Spectrum and Potency
Activity Against Gram-Positive Bacteria
9-(Aminomethyl)minocycline has shown robust activity against a variety of Gram-positive pathogens, many of which have developed resistance to older classes of antibiotics. asm.orgnih.gov
This compound has demonstrated significant potency against Methicillin-Resistant Staphylococcus aureus (MRSA), a major cause of both hospital and community-acquired infections. asm.orgiomcworld.org Studies have shown that this compound is active against MRSA strains, including those that are resistant to other tetracyclines. asm.orgtandfonline.com The minimum inhibitory concentration (MIC) values for this compound against MRSA are consistently low, indicating strong antibacterial activity. For instance, the MIC90 (the concentration required to inhibit the growth of 90% of isolates) for MRSA has been reported to be 1.0 μg/ml. asm.org Another study reported MIC50/90 values of 0.25/0.5 μg/ml against a panel of S. aureus isolates. In contrast, minocycline (B592863) has also shown activity against MRSA, with MICs for some strains being less than 0.2 mg/liter. nih.gov However, this compound's design allows it to overcome common tetracycline (B611298) resistance mechanisms, giving it an advantage. asm.org
| Compound | Organism | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
|---|---|---|---|---|---|
| This compound (Omadacycline) | Methicillin-Resistant Staphylococcus aureus (MRSA) | ≤0.06 - 2.0 | 0.25 | 1.0 | asm.orgasm.org |
| Minocycline | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.04 - 0.75 (mg/L) | - | - | nih.gov |
Vancomycin-Resistant Enterococci (VRE) present a significant therapeutic challenge. This compound has shown potent activity against VRE, including both Enterococcus faecalis and Enterococcus faecium species. asm.orgtandfonline.com The MIC90 for VRE has been reported as 0.25 μg/ml. asm.org This potent activity is a key advantage, as minocycline generally has poor activity against Enterococcus species, including VRE. droracle.ai The ineffectiveness of minocycline against VRE is due to intrinsic resistance mechanisms in these bacteria. droracle.ai In contrast, this compound's structural modifications enable it to effectively inhibit protein synthesis in VRE. asm.org
| Compound | Organism | MIC90 (μg/mL) | Reference |
|---|---|---|---|
| This compound (Omadacycline) | Vancomycin-Resistant Enterococci (VRE) | 0.25 | asm.org |
| Minocycline | Vancomycin-Resistant Enterococci (VRE) | 32 (mg/L) | droracle.ai |
This compound is highly active against Streptococcus pneumoniae, including strains that are resistant to penicillin (penicillin-resistant Streptococcus pneumoniae, PRSP) and other drugs. asm.orgtandfonline.comgoogle.comnih.gov The MIC90 for PRSP has been reported to be 0.25 μg/ml. asm.org Furthermore, a concentration of 0.5 µg/mL of this compound was found to inhibit 100% of Streptococcus pneumoniae isolates, regardless of their susceptibility to penicillin. nih.gov In vivo studies in mice have also demonstrated its efficacy against S. pneumoniae. asm.org This broad activity against a key respiratory pathogen underscores its potential for treating community-acquired pneumonia. google.com
| Compound | Organism | MIC90 (μg/mL) | Inhibitory Concentration | Reference |
|---|---|---|---|---|
| This compound (Omadacycline) | Penicillin-Resistant Streptococcus pneumoniae (PRSP) | 0.25 | - | asm.org |
| This compound (Omadacycline) | Streptococcus pneumoniae (penicillin susceptible or resistant) | - | 100% inhibition at 0.5 µg/mL | nih.gov |
Activity Against Gram-Negative Bacteria
While tetracyclines have historically been known for their broad-spectrum activity, the emergence of resistance has limited their use against Gram-negative bacteria. google.com this compound has shown renewed promise in this area, with notable activity against several important Gram-negative pathogens. asm.orgnih.gov
This compound has demonstrated activity against Escherichia coli, a common cause of various infections. asm.orgfda.gov In a mouse infection model, a single intravenous dose of this compound was effective against E. coli, with a 50% effective dose (ED50) of 2.02 mg/kg. asm.org While minocycline also has activity against E. coli, resistance can be an issue. nih.gov The structural modifications of this compound likely contribute to its ability to maintain activity against strains that may be resistant to older tetracyclines. asm.org
| Compound | Organism | ED50 (mg/kg) | Reference |
|---|---|---|---|
| This compound (Omadacycline) | Escherichia coli | 2.02 | asm.org |
Haemophilus influenzae is a significant respiratory pathogen, and this compound has shown good in vitro activity against it. asm.orgnih.gov The MIC90 for H. influenzae has been reported to be 2.0 μg/ml. asm.org Studies have also demonstrated that this compound has in vitro bactericidal activity against H. influenzae. nih.gov Furthermore, pharmacokinetic and pharmacodynamic analyses have been conducted to support dosing regimens for the treatment of community-acquired bacterial pneumonia caused by this organism. nih.gov
| Compound | Organism | MIC90 (μg/mL) | Activity | Reference |
|---|---|---|---|---|
| This compound (Omadacycline) | Haemophilus influenzae | 2.0 | Bactericidal | asm.orgnih.gov |
Other Gram-Negative Pathogens
The aminomethylcyclines, the class of compounds to which this compound belongs, were developed to have potent activity against a variety of Gram-negative pathogens, particularly those with tetracycline resistance. asm.org Minocycline itself has a broad spectrum of activity against Gram-negative bacteria. fda.govnih.gov
Minocycline is indicated for the treatment of infections caused by a range of Gram-negative microorganisms, provided they are susceptible. These include:
Escherichia coli fda.gov
Enterobacter aerogenes fda.gov
Shigella species fda.gov
Acinetobacter species fda.gov
Haemophilus influenzae (respiratory tract infections) fda.gov
Vibrio cholerae fda.gov
Campylobacter fetus fda.gov
Brucella species (in combination with streptomycin) fda.gov
Bartonella bacilliformis fda.gov
Calymmatobacterium granulomatis fda.gov
Neisseria gonorrhoeae (in penicillin-contraindicated cases) fda.gov
Asymptomatic carriers of Neisseria meningitidis fda.gov
The development of 9-substituted minocycline derivatives, including 9-acylamino and 9-sulfonylamino derivatives, has shown that these compounds can exhibit improved antibacterial activity against a number of tetracycline- and minocycline-resistant Gram-positive pathogens, and they also show activity against tetracycline-susceptible and -resistant strains in general. nih.gov
Activity Against Anaerobic Bacteria
The antimicrobial activity of minocycline extends to anaerobic bacteria. nih.govresearchgate.net A comparative study of minocycline, doxycycline, and tetracycline against 622 clinical isolates of anaerobic bacteria revealed that minocycline was significantly more active than the other two tetracyclines. nih.govresearchgate.net In this study, 70% of the anaerobic strains were inhibited by a concentration of 2.5 µg/ml of minocycline, a level that is achievable in the blood. nih.gov
The enhanced activity of minocycline was particularly notable against the following anaerobic species:
Peptococcus asaccharolyticus nih.gov
Peptococcus magnus nih.gov
Peptococcus prevotii nih.gov
Peptostreptococcus anaerobius nih.gov
Bacteroides melaninogenicus nih.gov
While 55% of the isolates were inhibited by 6.25 µg/ml of tetracycline and 58% were inhibited by 2.5 µg/ml of doxycycline, minocycline demonstrated superior potency. nih.gov This suggests that minocycline and its derivatives could be effective in treating infections involving anaerobic bacteria.
Interactive Data Table: Comparative Activity of Tetracyclines against Anaerobic Bacteria
| Antibiotic | Concentration | Percentage of Strains Inhibited | Source |
| Minocycline | 2.5 µg/ml | 70% | nih.gov |
| Doxycycline | 2.5 µg/ml | 58% | nih.gov |
| Tetracycline | 6.25 µg/ml | 55% | nih.gov |
Non Antibiotic Pleiotropic Effects and Associated Mechanisms
Anti-Inflammatory Properties and Mechanisms
9-(Aminomethyl)minocycline is understood to possess anti-inflammatory properties, a characteristic shared with its parent compound, minocycline (B592863). nih.gov The mechanisms underlying these effects are multifaceted and involve the modulation of key inflammatory mediators.
Research on related tetracycline (B611298) compounds suggests that their anti-inflammatory actions include the inhibition of enzymes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phospholipase A2. nih.gov These enzymes are crucial in the production of inflammatory molecules like nitric oxide and prostaglandins. Furthermore, tetracyclines can suppress the activation and proliferation of immune cells, including microglia, and reduce the expression of inflammatory genes for cytokines like interleukin-6 (IL-6) and interleukin-1β (IL-1β). nih.govucalgary.ca
In the context of neuroinflammation, minocycline has been shown to reverse memory impairment by reducing inflammatory parameters in the brain. nih.gov This is achieved by mitigating the increase in levels of pro-inflammatory cytokines. nih.gov Studies on minocycline also indicate it can inhibit the expression of high mobility group box 1 (HMGB1), an early mediator of inflammation. nih.gov
While direct studies on this compound's specific anti-inflammatory pathways are still emerging, the well-documented properties of minocycline provide a strong basis for its potential mechanisms. nih.govucalgary.canih.gov
Antioxidant Activities
The antioxidant properties of this compound contribute to its protective effects in various biological systems. nih.gov This activity is largely attributed to its ability to scavenge free radicals, a property extensively studied in its parent compound, minocycline.
Minocycline has demonstrated effective antioxidant activity, with a radical scavenging potency comparable to that of vitamin E. nih.gov This direct antioxidant action is believed to contribute significantly to its neuroprotective effects. nih.gov The antioxidant capabilities of minocycline involve reducing cellular damage caused by oxidative stress, which can harm nerve fibers. ucalgary.ca
The structural modifications in this compound are not expected to diminish these antioxidant properties. The core tetracycline structure, responsible for this activity, remains intact.
Anti-Apoptotic Effects
This compound is suggested to have anti-apoptotic properties, playing a role in preventing programmed cell death. nih.gov The mechanisms for this are thought to be similar to those of minocycline, which has been shown to inhibit key molecules in the apoptotic cascade.
Minocycline exerts its anti-apoptotic effects through several pathways:
Inhibition of Caspases: It directly inhibits the activity of caspase-1 and caspase-3, crucial executioner enzymes in the apoptotic process. nih.govresearchgate.net
Mitochondrial Stabilization: Minocycline can stabilize the mitochondrial membrane, preventing the release of cytochrome c and the subsequent formation of the apoptosome. researchgate.net
Modulation of Bcl-2 Family Proteins: It can shift the balance of Bcl-2 family proteins towards an anti-apoptotic state. researchgate.net
Activation of Survival Pathways: Minocycline has been shown to activate the Akt signaling pathway, which promotes cell survival. researchgate.net
By interfering with these pathways, minocycline and its derivatives can protect cells from various apoptotic stimuli.
Immunomodulatory Mechanisms
Beyond its direct anti-inflammatory actions, this compound is believed to have immunomodulatory effects. nih.gov This involves influencing the function and activity of various immune cells to dampen detrimental immune responses. ucalgary.ca
The immunomodulatory properties of the parent compound, minocycline, are well-documented and likely extend to its 9-aminomethyl derivative. Minocycline can suppress the migration of T-cells into the central nervous system by inhibiting compounds that disrupt the blood-brain barrier. ucalgary.ca It also suppresses the activity of pro-inflammatory cells like microglia and modulates the production of cytokines and chemokines. ucalgary.ca These actions contribute to its therapeutic potential in autoimmune and inflammatory conditions. mdpi.com
Neuroprotective Effects and Associated Molecular Pathways
This compound is considered to have neuroprotective properties, a significant area of research for tetracycline derivatives. nih.govgoogle.com These effects are attributed to a combination of its anti-inflammatory, antioxidant, and anti-apoptotic activities, as well as its ability to inhibit microglial activation. ucalgary.cagoogle.com
Microglia, the resident immune cells of the central nervous system, can become overactivated in response to injury or disease, leading to neuronal damage. Minocycline has been shown to be a potent inhibitor of microglial activation. nih.govqub.ac.uk By attenuating microglial activation, minocycline can reduce the production of neurotoxic inflammatory mediators and promote neuroprotection. nih.govqub.ac.uk
The ability of minocycline and its derivatives to cross the blood-brain barrier allows them to exert these protective effects directly within the central nervous system. google.com
Inhibition of Matrix Metalloproteinases (MMPs)
An important non-antibiotic mechanism of this compound is its ability to inhibit matrix metalloproteinases (MMPs). google.com MMPs are a family of enzymes that degrade components of the extracellular matrix and are involved in various pathological processes, including inflammation, tumor invasion, and tissue remodeling. google.com
Minocycline has been identified as a potent inhibitor of MMP-9. brieflands.comoamjms.euresearchgate.net This inhibition is thought to occur through the chelation of zinc ions, which are essential for the catalytic activity of MMPs. oamjms.eu By inhibiting MMPs, minocycline and its derivatives can prevent the breakdown of tissue barriers and reduce inflammation. oamjms.eunih.gov
| MMP Inhibitory Activity of Minocycline | IC50 Values (µM) |
|---|---|
| Minocycline | 10.7 |
| Tetracycline | 40.0 |
| Doxycycline | 608.0 |
This table displays the 50% inhibitory concentration (IC50) of minocycline and other tetracyclines on MMP-9 activity, highlighting minocycline's higher potency. brieflands.com
Antiviral Activities (e.g., SARS-CoV-2 PLpro inhibition)
Recent research has identified a novel antiviral activity for 9-aminominocycline (B1505792), specifically its ability to inhibit the papain-like protease (PLpro) of SARS-CoV-2. pcom.edupcom.edu This enzyme is crucial for the replication of the virus and for suppressing the host's antiviral immune response. pcom.edupcom.edumdpi.com
Studies have shown that while minocycline itself does not inhibit SARS-CoV-2 PLpro, the introduction of an amino group at the 9th carbon position, creating 9-aminominocycline, results in potent inhibition of both the proteolytic and deubiquitinase functions of PLpro. pcom.edupcom.edu This inhibition disrupts viral replication and may help preserve the host's immune response. pcom.edupcom.edu
| Inhibitory Activity of 9-Aminominocycline against SARS-CoV-2 PLpro | IC50 Value (µM) |
|---|---|
| Proteolytic Function | 4.15 |
| Deubiquitinase (DUB) Function | 4.55 |
This table shows the 50% inhibitory concentration (IC50) of 9-aminominocycline against the two key functions of the SARS-CoV-2 PLpro enzyme. pcom.edu
Furthermore, 9-aminominocycline has demonstrated efficacy against different variants of SARS-CoV-2, including Delta and Omicron, and exhibits synergistic effects when combined with other antiviral drugs. pcom.edupcom.edu
Anti-neoplastic Potential
The therapeutic landscape of oncology is continually evolving, with a growing interest in repurposing existing drugs to identify novel anti-cancer agents. Within this paradigm, tetracycline antibiotics and their derivatives have garnered attention for their potential non-antibiotic, pleiotropic effects, including anti-neoplastic activity. This compound, a semi-synthetic derivative of minocycline, has been investigated for its potential to combat various cancers. google.comdrugpatentwatch.com This section will delve into the research findings concerning the anti-neoplastic potential of this compound and its parent molecule, minocycline.
Patents related to 9-substituted minocycline compounds suggest their potential use in treating various cancers, including solid tumors like carcinomas (e.g., adenocarcinoma) and sarcomas. google.com The proposed mechanism for this anti-cancer activity is broad, encompassing the inhibition of cancer cell growth, proliferation, invasiveness, and metastasis. google.com This inhibition may stem from the modulation of inflammatory processes or other currently undefined mechanisms. google.com The compounds are also suggested for preventing cancer recurrence following primary treatments like surgery or radiation. google.com
While the patent literature proposes a broad anti-cancer potential for 9-aminomethyl substituted minocycline compounds, recent research has begun to scrutinize these claims through in vitro studies. A 2024 study employing a deep learning model predicted that Omadacycline (B609740), a form of this compound, possessed high anti-cancer activity scores. oup.com However, subsequent experimental validation on several cancer cell lines did not substantiate this prediction. Treatment with increasing concentrations of Omadacycline did not yield a significant effect on the survival of human pancreatic (AsPC-1, BxPC-3), breast (MCF-7), lung (A-549), and colon (HT-29) cancer cells. oup.com
Table 1: Effect of Omadacycline on Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | No significant effect on cell survival | oup.com |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | No significant effect on cell survival | oup.com |
| A-549 | Lung Carcinoma | No significant effect on cell survival | oup.com |
| MCF-7 | Breast Adenocarcinoma | No significant effect on cell survival | oup.com |
In contrast to the findings for Omadacycline, its parent compound, minocycline, has demonstrated more definitive anti-neoplastic effects across a range of cancer types through various mechanisms. These findings for minocycline may offer insights into potential, albeit unconfirmed, avenues of anti-cancer activity for its derivatives like this compound.
Research has shown that minocycline can inhibit the proliferation of cancer cells by inducing cell cycle arrest. semanticscholar.org For example, in ovarian cancer cells, minocycline has been observed to suppress DNA synthesis and downregulate cyclins A, B, and E, leading to a G0 phase cell cycle arrest. semanticscholar.org Furthermore, minocycline has been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov In breast cancer cells (MCF-7), minocycline treatment led to an accumulation of cells in the sub-G1 phase, a hallmark of apoptosis, and increased the expression of pro-apoptotic proteins like Bax and Caspase-3 while downregulating the anti-apoptotic protein Bcl-2. nih.gov
The anti-metastatic potential of minocycline has also been a subject of investigation. Studies have revealed that minocycline can inhibit the migration and invasion of cancer cells. nih.govnih.gov In breast cancer cells, this has been linked to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during metastasis. nih.gov Another identified mechanism involves the inhibition of the LYN/STAT3 signaling pathway, which plays a role in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.govijbs.com Minocycline was found to directly bind to and inhibit the kinase activity of LYN, leading to the inactivation of STAT3 and subsequent suppression of EMT in colorectal and other cancer cells. nih.govijbs.com
Furthermore, minocycline has been reported to possess anti-angiogenic properties, which are critical for tumor growth and survival. nih.govresearchgate.net It has been shown to inhibit neovascularization in the presence of carcinoma, with an efficacy comparable to potent angiogenesis inhibitors. nih.gov This effect is thought to be mediated, at least in part, by the inhibition of MMPs. researchgate.net
Table 2: Investigated Anti-neoplastic Effects of Minocycline on Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects | Investigated Mechanisms | Reference(s) |
|---|---|---|---|---|
| Ovarian Cancer | Not Specified | Prevents growth and development, suppresses DNA synthesis | G0 cell cycle arrest (downregulation of cyclins A, B, and E), DNA laddering, caspase-3 activation, PARP-1 cleavage | semanticscholar.org |
| Breast Cancer | MCF-7 | Induced apoptosis, anti-migration effects | Sub-G1 cell accumulation, upregulation of Bax and Caspase-3, downregulation of Bcl-2, downregulation of MMP-2 and MMP-9 | nih.gov |
| Breast Cancer | HS578T-Hyg, M13HS-2, M13HS-8 | Inhibited proliferation and colony formation, inhibited migration at high concentrations | Downregulation of MMP-2 and MMP-9 in non-malignant cells but not in cancer cells or tumor hybrids | nih.govnih.gov |
| Colorectal Cancer | SW480, SW620 | Inhibited epithelial-mesenchymal transition (EMT) and metastasis | Inhibition of LYN kinase activity, inactivation of STAT3 | nih.govijbs.com |
| Glioma | 9L | Potentiated effects of radiotherapy and temozolomide | Inhibition of angiogenesis | nih.gov |
Preclinical Efficacy in Disease Models
Bacterial Infection Models
9-(Aminomethyl)minocycline and its analogues, notably omadacycline (B609740), have demonstrated significant efficacy in preclinical models of bacterial infections, including those causing lower respiratory tract infections and plague. These compounds are designed to overcome common tetracycline (B611298) resistance mechanisms. nih.govnih.gov
Derivatives of 9-aminomethylminocycline have shown potent in vitro activity against a variety of Gram-positive bacteria that are resistant to tetracycline. nih.gov This includes activity against strains with ribosomal protection and efflux resistance mechanisms. nih.gov One prominent derivative, 9-neopentylaminomethylminocycline, also known as omadacycline, has been extensively studied and is in clinical development for treating acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP). nih.gov
In mouse models of infection, omadacycline has shown potent efficacy against both sensitive and resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Its antibacterial profile is considered superior to older tetracyclines like minocycline (B592863) and comparable to tigecycline (B611373). nih.gov Furthermore, the modification at the 9-position in omadacycline significantly enhances its oral bioavailability compared to tigecycline. nih.gov
For lower respiratory tract infections, 9-aminomethyl minocyclines have a broad spectrum of activity against common pathogens. google.com Omadacycline has been shown to be effective in mouse models of lower respiratory tract infections caused by Streptococcus pneumoniae and Haemophilus influenzae. google.com Studies have indicated that the concentration of this compound in lung tissue can be significantly higher than in plasma, which is a favorable pharmacokinetic property for treating respiratory infections. google.com Its in vitro activity extends to intracellular pathogens often associated with CABP, such as Legionella pneumophila, Mycoplasma pneumoniae, and Chlamydophila pneumoniae. google.com The efficacy of 9-aminomethyl minocyclines against antibiotic-resistant pathogens like penicillin-resistant Streptococcus pneumoniae (PRSP) and MRSA makes them potential first-line therapeutic agents in cases of suspected drug-resistant bacterial infections. google.com
While specific preclinical studies on this compound for the treatment of plague are not extensively detailed in the provided search results, the broad-spectrum activity of tetracyclines against Yersinia pestis, the causative agent of plague, is well-established. google.com The development of new tetracycline derivatives like 9-aminomethyl minocyclines is part of the effort to counter potential antibiotic resistance in biothreat agents.
| Compound | Bacterial Strain | Model | Key Findings | Citation |
|---|---|---|---|---|
| Omadacycline (9-neopentylaminomethylminocycline) | Methicillin-resistant Staphylococcus aureus (MRSA) | Mouse infection model | Potent efficacy against resistant Gram-positive organisms. | nih.gov |
| Omadacycline | Streptococcus pneumoniae, Haemophilus influenzae | Mouse lower respiratory tract infection model | Effective in treating infections; lung tissue concentrations exceed plasma concentrations. | google.com |
| 9-Aminomethylcyclines | Tetracycline-resistant Gram-positive bacteria (e.g., S. aureus, E. faecalis, S. pneumoniae) | In vitro | Potent activity against strains with ribosomal protection (Tet M) and efflux (Tet K, Tet L) resistance mechanisms. | nih.govnih.gov |
| 9-Aminomethyl minocyclines | Common and atypical CABP pathogens (e.g., Legionella pneumophila, Mycoplasma pneumoniae) | In vitro | Broad spectrum of activity against a wide variety of pathogens associated with CABP. | google.com |
Neurodegenerative Disease Models
The parent compound, minocycline, has been extensively studied for its neuroprotective properties in various preclinical models of neurodegenerative diseases, including Alzheimer's disease. nih.govnih.govnih.gov Minocycline readily crosses the blood-brain barrier and is thought to exert its effects through anti-inflammatory, anti-apoptotic, and other mechanisms independent of its antimicrobial activity. nih.govnih.gov In animal models of Alzheimer's disease, minocycline has been shown to reduce neuroinflammation and modulate protein aggregation, which are key pathological features of the disease. nih.gov
While specific preclinical efficacy data for this compound in neurodegenerative disease models are limited in the provided search results, patents have been filed for 9-aminomethyl substituted minocycline compounds for their potential neuroprotective benefits. google.com These patents suggest a potential role for these derivatives in treating neurodegenerative conditions such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. google.com The rationale is based on modifying the minocycline structure to enhance its neuroprotective properties while potentially reducing its antibiotic activity to minimize side effects associated with long-term antibiotic use. google.com However, detailed preclinical studies demonstrating the efficacy of this compound itself in these models were not prominently found.
Inflammatory Disease Models
Minocycline, the parent compound of this compound, exhibits well-documented anti-inflammatory properties in a variety of preclinical models of inflammatory diseases. nih.govnih.gov Its mechanisms of action include the inhibition of inflammatory enzymes and cytokines. nih.gov
Specific preclinical studies focusing solely on the anti-inflammatory efficacy of this compound are not extensively available in the search results. However, patents covering 9-aminomethyl substituted minocycline compounds suggest their potential utility in treating a broad range of inflammatory disorders. google.com These conditions include osteoarthritis, rheumatoid arthritis, and various forms of acute and chronic inflammation. google.com The development of these derivatives is aimed at harnessing and possibly enhancing the anti-inflammatory effects of the tetracycline scaffold.
Cancer Models
The potential of tetracycline compounds, including minocycline, to inhibit the growth of malignant cells has been noted in some preclinical studies. nih.gov These non-antibiotic properties are an area of active research.
However, based on the provided search results, there is a lack of specific preclinical data on the efficacy of this compound in cancer models. The research in this area for this particular compound does not appear to be as developed as it is for its antibacterial applications.
Antiviral Efficacy Models
Recent preclinical research has identified 9-aminominocycline (B1505792), which is synonymous with this compound, as a potent inhibitor of a key enzyme in the SARS-CoV-2 virus. A study found that 9-aminominocycline acts as a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), an enzyme crucial for viral replication and the host's antiviral immune response.
Unlike its parent compound, minocycline, which had no effect, 9-aminominocycline inhibited both the proteolytic and deubiquitinase activities of PLpro by approximately 90%. The study reported IC50 values of 4.15 µM for proteolytic activity and 4.55 µM for deubiquitinase activity. Furthermore, 9-aminominocycline demonstrated efficacy against the Delta and Omicron variants of SARS-CoV-2, with EC50 values of 1.04 µM and 2.35 µM, respectively. When combined with other antivirals like EIDD-1931 (an active form of molnupiravir) or nirmatrelvir, it exhibited synergistic effects, significantly reducing the doses needed to inhibit the Omicron variant. These findings highlight the potential of 9-aminominocycline as a promising candidate for COVID-19 treatment strategies.
Beyond this specific finding for SARS-CoV-2, broader preclinical data on the antiviral efficacy of this compound against other viruses were not detailed in the provided search results.
| Compound | Virus | Model | Target | Key Findings | Citation |
|---|---|---|---|---|---|
| 9-Aminominocycline | SARS-CoV-2 (including Delta and Omicron variants) | In vitro | Papain-like protease (PLpro) | Potent inhibitor of PLpro proteolytic (IC50 = 4.15 µM) and deubiquitinase (IC50 = 4.55 µM) activities. Efficacious against Delta (EC50 = 1.04 µM) and Omicron (EC50 = 2.35 µM) variants. Synergistic effects with other antivirals. |
Research Methodologies and Analytical Approaches
In Vitro Susceptibility Testing and Minimum Inhibitory Concentration (MIC) Determination
In vitro susceptibility testing is a cornerstone for evaluating the antimicrobial potency of 9-(aminomethyl)minocycline and its derivatives. The primary goal of this testing is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism under standardized laboratory conditions. nih.gov These tests are crucial for understanding the compound's spectrum of activity against various bacterial pathogens.
Standardized methods, such as broth microdilution and agar (B569324) dilution, are employed to ascertain the MIC values of this compound. fda.govfda.gov In these assays, a standardized inoculum of a specific bacterium is exposed to serial dilutions of the compound in a liquid (broth) or solid (agar) growth medium. nih.govfda.gov After an incubation period, the lowest concentration that inhibits bacterial growth is recorded as the MIC. nih.gov
Research has demonstrated the efficacy of this compound derivatives, such as omadacycline (B609740), against a broad range of bacteria, including those resistant to older tetracyclines. asm.org For instance, studies have shown potent activity against Gram-positive bacteria harboring common tetracycline (B611298) resistance mechanisms like ribosomal protection (e.g., Tet M) and efflux pumps (e.g., Tet K and Tet L). asm.org
The following table provides a sample of MIC data for a derivative of this compound, illustrating its activity against various bacterial strains.
| Bacterial Strain | Resistance Mechanism | MIC (µg/mL) |
| Staphylococcus aureus | Tet M (ribosomal protection) | 0.125 - 0.5 asm.org |
| Enterococcus faecalis | Tet M (ribosomal protection) | 0.125 - 0.5 asm.org |
| Streptococcus pneumoniae | Tet M (ribosomal protection) | 0.125 - 0.5 asm.org |
| Staphylococcus aureus | Tet K (efflux) | 0.125 - 0.5 asm.org |
| Enterococcus faecalis | Tet L (efflux) | 0.125 - 0.5 asm.org |
| This table is interactive. You can sort and filter the data. |
It is important to note that the choice of testing medium can influence the MIC results. For example, some studies have shown that the activity of minocycline (B592863) and its derivatives can be enhanced in physiological media compared to standard laboratory media like Mueller-Hinton broth. biorxiv.org
Biophysical Experiments (e.g., ribosomal binding affinity studies)
Biophysical experiments are instrumental in elucidating the mechanism of action of this compound at a molecular level. A key focus of these studies is to investigate the compound's binding affinity to the bacterial ribosome, the primary target of tetracycline-class antibiotics.
These experiments often utilize purified bacterial ribosomes (70S) and radiolabeled tetracycline derivatives to conduct competition binding assays. nih.govresearchgate.net In such assays, the ability of unlabeled this compound or its analogs to displace a radiolabeled tetracycline from the ribosome is measured. This provides a quantitative measure of the compound's binding affinity.
Studies on omadacycline, a derivative of this compound, have shown that it binds to the 70S ribosome with an affinity comparable to that of minocycline. nih.gov These biophysical studies have confirmed that the binding site for these newer aminomethylcyclines is similar to that of traditional tetracyclines on the 30S ribosomal subunit. nih.govnih.gov This binding sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby inhibiting protein synthesis. nih.govscielo.org.za
Furthermore, biophysical experiments have been crucial in demonstrating that compounds like omadacycline can effectively inhibit protein synthesis even in the presence of ribosomal protection proteins, such as Tet(O), which is a major mechanism of tetracycline resistance. nih.gov
Enzyme Kinetics and Inhibition Studies
While the primary target of this compound is the bacterial ribosome, enzyme inhibition studies are also relevant, particularly in understanding the broader biological effects of tetracyclines. For instance, some tetracyclines are known to inhibit matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and inflammation. brieflands.comresearchgate.net
Enzyme kinetic studies are performed to determine the inhibitory potency of a compound, often expressed as the half-maximal inhibitory concentration (IC50). These assays typically involve incubating the target enzyme with its substrate in the presence of varying concentrations of the inhibitor. The rate of the enzymatic reaction is then measured, often through spectrophotometric or fluorometric methods.
For example, studies on minocycline have shown its ability to inhibit MMP-9 in a dose-dependent manner. brieflands.com Zymography, a technique that uses gel electrophoresis containing a substrate for the enzyme, can visually demonstrate this inhibition. brieflands.comresearchgate.net In such experiments, the enzyme digests the substrate in the gel, creating clear bands. The presence of an inhibitor reduces the size and intensity of these bands, allowing for a semi-quantitative assessment of inhibition. brieflands.com Research has indicated that minocycline is a more potent inhibitor of MMP-9 compared to tetracycline and doxycycline. brieflands.com
Computational Modeling for Mechanism Prediction (e.g., active site binding)
Computational modeling serves as a powerful tool to predict and understand the interactions between this compound and its molecular targets at an atomic level. These in silico methods complement experimental data and provide valuable insights into the mechanism of action.
Molecular docking simulations are commonly used to predict the binding mode and affinity of a ligand, such as this compound, to the active site of its target, for instance, the bacterial ribosome. nih.gov These simulations use scoring functions to estimate the binding energy and identify the most favorable binding poses.
These computational approaches can help to explain the enhanced activity of newer tetracycline derivatives against resistant strains. By modeling the interaction with the ribosome in the presence of resistance elements like efflux pumps or ribosomal protection proteins, researchers can gain a better understanding of how modifications to the tetracycline scaffold, such as the addition of the aminomethyl group at the C-9 position, overcome these resistance mechanisms.
Animal Model Development and Evaluation
Animal models are indispensable for evaluating the in vivo efficacy and pharmacokinetics of this compound and its derivatives before they can be considered for human use. These models allow researchers to study how the drug behaves in a living organism and its effectiveness in treating infections.
A variety of animal models are used, with rodents such as rats and mice being the most common for studying bacterial infections. nih.govmdpi.com For example, a rat pneumonia model has been used to determine the exposures of minocycline associated with an antibacterial effect against Acinetobacter baumannii. nih.gov In such studies, the animals are infected with a specific pathogen, and then treated with the test compound. The efficacy is typically assessed by measuring the reduction in bacterial load in the target organs, such as the lungs. nih.gov
These studies also help to establish key pharmacokinetic/pharmacodynamic (PK/PD) parameters, such as the ratio of the area under the concentration-time curve (AUC) to the MIC (AUC/MIC). nih.gov This parameter is often correlated with the antibacterial effect. For minocycline against A. baumannii in a rat pneumonia model, a bacteriostatic (inhibiting bacterial growth) effect was observed at a free 24-hour AUC/MIC ratio of 10 to 16, while a 1-log reduction in bacterial count was achieved at a ratio of 13 to 24. nih.gov
Chemical Synthesis and Purification Techniques (e.g., HPLC)
The synthesis of this compound is a multi-step process that starts with the parent compound, minocycline. A key step involves the introduction of an aminomethyl group at the C-9 position of the minocycline scaffold. asm.org One common synthetic route involves an initial amidomethylation at the C-9 position, followed by deprotection to yield the 9-aminomethylminocycline intermediate. asm.org This reactive amine moiety then serves as a point for further chemical modifications to create a diverse library of aminomethylcycline derivatives. asm.org
Another described method involves the reaction of minocycline with an hydroxymethylamide derivative to form a 2,9-(methylamide-substituted) minocycline. hovione.com This intermediate is then reacted with an amine or diamine to produce the 9-aminomethyl tetracycline intermediate. hovione.com
Purification of the synthesized compounds is critical to ensure their purity for subsequent biological testing. High-performance liquid chromatography (HPLC) is a widely used technique for the purification and analysis of this compound and its derivatives. google.comgoogle.comcore.ac.uk Reversed-phase HPLC, often using a C18 column, is a common method. scielo.org.zasielc.com The compound is typically dissolved in a suitable solvent and injected into the HPLC system. A gradient of solvents, such as water and acetonitrile, often with an acid modifier like trifluoroacetic acid or sulfuric acid, is used to elute the compound from the column, separating it from impurities. google.comsielc.comgoogleapis.com The purity of the collected fractions is then assessed, often by analytical HPLC and mass spectrometry. google.com
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of newly synthesized compounds like this compound and its derivatives. The primary methods used for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H NMR) and two-dimensional NMR techniques are employed. ¹H NMR spectra provide information about the different types of protons in the molecule and their chemical environment. scielo.org.zahmdb.ca The chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum help to piece together the structure. For more complex molecules, ¹³C NMR spectroscopy is also used to identify the different carbon atoms in the structure. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. scielo.org.za High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy. scielo.org.za Techniques like electrospray ionization (ESI) are often coupled with mass spectrometry to analyze these types of compounds. scielo.org.za
Together, NMR and MS data provide unambiguous confirmation of the identity and structure of this compound and its analogs.
Cell Culture Assays
Cell culture assays are fundamental in the preclinical evaluation of novel antibiotic candidates, providing critical data on their intrinsic activity against various microbial strains. For this compound and its related aminomethylcycline (AMC) derivatives, these in vitro studies have been instrumental in characterizing their spectrum of activity, particularly against bacteria that have developed resistance to older tetracyclines.
The primary goal of these assays was to explore the effects of substitutions at the C-9 position of the minocycline scaffold on antibacterial potency. asm.org The introduction of a free amine moiety at this position through the creation of this compound provided a reactive point for a variety of chemical modifications. asm.org The resulting AMC derivatives were subsequently tested in cell culture assays to determine their minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacterial strains.
Detailed Research Findings
Research efforts focused on evaluating the new C-9 position derivatives of minocycline, known as the aminomethylcyclines (AMCs), for their in vitro activity against Gram-positive bacteria possessing well-characterized mechanisms of tetracycline resistance. asm.org These mechanisms include ribosomal protection, conferred by genes like tet(M), and active drug efflux, mediated by proteins encoded by genes such as tet(K) and tet(L). asm.org
The findings from these cell culture assays were significant. A number of the novel aminomethylcyclines demonstrated potent in vitro activity, with MIC values ranging from ≤0.06 to 2.0 μg/ml against resistant strains of Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae. asm.org This level of activity was substantially greater than that of the reference antibiotics tested against the same strains, which had MICs in the range of 16 to 64 μg/ml. asm.org
These studies confirmed that the AMC derivatives are effective against bacteria resistant to tetracyclines through both major resistance mechanisms—efflux and ribosomal protection. asm.orgnih.gov The potent activity observed in these assays identified the aminomethylcyclines as a promising new class of antibiotics evolved from tetracycline, exhibiting powerful in vitro performance against challenging tetracycline-resistant Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA). asm.org The success of these initial cell culture studies led to the discovery and further development of omadacycline, a broad-spectrum AMC antibiotic. asm.org
Below is a summary of the bacterial strains and cell lines utilized in these determinative cell culture assays.
Interactive Data Table: Bacterial Strains in Aminomethylcycline (AMC) Cell Culture Assays
| Species | Strain | Source | Relevant Phenotype/Resistance Mechanism |
| S. aureus | RN450 | S. Levy, Tufts University Medical Center | Wild type, tetracycline susceptible |
| S. aureus | MRSA 5 | S. Levy, Tufts University Medical Center | MRSA, tetracycline resistant (ribosomal protection, Tet M) |
| S. aureus | - | - | Tetracycline resistant (efflux, Tet K) |
| E. faecalis | - | - | Tetracycline resistant (ribosomal protection, Tet M) |
| E. faecalis | - | - | Tetracycline resistant (efflux, Tet L) |
| S. pneumoniae | - | - | Tetracycline resistant (ribosomal protection, Tet M) |
Data sourced from a 2015 study on the structure-activity relationship of aminomethylcyclines. asm.org
Future Research Directions for 9 Aminomethyl Minocycline and Its Derivatives
Design and Synthesis of Next-Generation Analogs
The foundation for future advancements lies in the innovative design and synthesis of new analogs based on the 9-(aminomethyl)minocycline scaffold. The chemical versatility of the C-9 position on the tetracycline (B611298) D-ring offers a rich opportunity for structural modifications aimed at enhancing desired biological activities and overcoming existing limitations. tandfonline.com
Initial synthetic strategies have successfully produced a variety of aminomethylcyclines (AMCs) by modifying the 9-aminomethylminocycline intermediate. asm.org These methods, including reductive amination and the reaction with numerous alkyl, acyl, aryl, and heteroaryl groups, have allowed for the exploration of how sterics, lipophilicity, and charge at the C-9 position influence antibacterial potency. asm.orgnih.gov One of the most notable outcomes of this approach is omadacycline (B609740), the first approved compound in the aminomethylcycline subclass, which was identified through such synthetic exploration. asm.orgnih.gov
Future synthetic efforts will likely focus on:
Targeted Synthesis: Moving beyond broad chemical diversity sets to a more targeted synthesis of analogs. This involves designing modifications specifically aimed at improving activity against newly emerging resistant pathogens or enhancing specific non-antibiotic properties. asm.org
Novel Synthetic Routes: Developing new and more efficient synthetic pathways to access 9-substituted minocycline (B592863) compounds. google.comhovione.com This could involve the use of advanced catalytic methods or flow chemistry processes to streamline production and enable the creation of more complex derivatives. hovione.com
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing series of related compounds to build detailed SAR models. nih.gov For example, creating a range of 9-acylamino and 9-sulfonylamino derivatives has already provided insights into improving activity against tetracycline-resistant Gram-positive bacteria. nih.gov Expanding these studies will be crucial for rationally designing next-generation compounds.
Comprehensive Characterization of Novel Biological Activities
While the antibacterial properties of this compound derivatives are a primary focus, a significant area for future research is the comprehensive characterization of their other biological activities. The parent compound, minocycline, is known to possess a range of non-antibiotic effects, including anti-inflammatory, anti-apoptotic, and neuroprotective properties. scispace.comnih.govnih.gov It is critical to determine how the modifications at the C-9 position influence these activities.
Future research should involve screening new analogs for a wide spectrum of biological effects:
Broad-Spectrum Antimicrobial Activity: While effective against many common bacteria, testing against a wider array of pathogens is warranted. This includes atypical bacteria, protozoan parasites, and multidrug-resistant strains that are of growing clinical concern. nih.govnih.gov Omadacycline, for instance, has demonstrated in vitro efficacy against challenging pathogens like MRSA and vancomycin-resistant enterococci. nih.gov
Anti-inflammatory and Immunomodulatory Effects: Minocycline's ability to modulate inflammation is well-documented. nih.govnih.gov Future studies must systematically evaluate how this compound derivatives affect inflammatory pathways, such as the inhibition of pro-inflammatory cytokine expression. nih.gov
Neuroprotective Potential: Given minocycline's proven neuroprotective effects in various experimental models of neurodegenerative diseases, it is crucial to investigate whether its C-9 derivatives retain or even enhance this property. nih.gov
Anticancer Properties: Some tetracyclines have been shown to inhibit tumor growth and metastasis. nih.govgoogle.com Novel this compound analogs should be screened for their potential as anticancer agents, either as monotherapies or in combination with existing chemotherapeutics.
Mechanistic Elucidation of Non-Antibiotic Effects
A deeper understanding of the molecular mechanisms underlying the non-antibiotic effects of this compound and its derivatives is essential for their future development. While the antibacterial mechanism of tetracyclines—inhibition of protein synthesis via binding to the 30S ribosomal subunit—is well-established, the pathways involved in their other biological activities are less clear. nih.govnih.gov
Future mechanistic studies should aim to:
Identify Molecular Targets: Pinpoint the specific enzymes, receptors, or signaling proteins that are modulated by these compounds to exert their non-antibiotic effects. For minocycline, these include the inhibition of matrix metalloproteinases and inducible nitric oxide synthase (iNOS). nih.govnih.gov Research is needed to see if these targets are conserved for its aminomethyl derivatives.
Dissect Signaling Pathways: Elucidate the downstream signaling cascades affected by these compounds. For example, minocycline has been shown to interfere with the p38 MAPK/NF-κB pathway to reduce inflammation in cardiomyocytes. nih.gov Investigating how C-9 modifications alter the interaction with such pathways will be a key research area.
Explore Gene Expression Modulation: Analyze the impact of these compounds on gene expression. Minocycline can reduce the expression of DNA repair enzymes, which could be exploited to overcome resistance to certain chemotherapies. nih.gov Understanding the epigenetic and transcriptional effects of new analogs could reveal novel therapeutic applications.
Advanced Preclinical Model Applications
To accurately predict the therapeutic potential of novel this compound derivatives, it is imperative to move beyond simple in vitro assays and utilize advanced preclinical models that better mimic human diseases.
The application of sophisticated animal models will be critical for evaluating the efficacy and pharmacokinetics of new compounds:
Disease-Specific Models: Employing relevant animal models for the conditions being targeted. For example, testing neuroprotective analogs in established models of Parkinson's disease, Huntington's disease, or spinal cord injury. nih.gov Similarly, anticancer effects should be evaluated in appropriate models, such as the peritoneal carcinomatosis mouse model used to study minocycline. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilizing advanced PK/PD models, such as the pig model used to study minocycline's distribution in the gut, to understand drug exposure at the target site and its relationship to biological activity. frontiersin.orgnih.govresearchgate.net This is crucial for predicting human outcomes and establishing appropriate dosing regimens.
Infection Models with Resistant Pathogens: Testing the efficacy of new antibacterial analogs in robust infection models using clinically relevant, multidrug-resistant bacterial strains. Murine models of pyelonephritis and pneumonia have been successfully used to screen for compounds with in vivo efficacy and oral bioavailability. nih.gov
Strategies to Mitigate Evolving Resistance Mechanisms
A primary driver for the development of third-generation tetracyclines, including the aminomethylcyclines, was the need to overcome widespread bacterial resistance to older agents. tandfonline.com The substitutions at the C-9 position are specifically designed to circumvent the two main mechanisms of tetracycline resistance: ribosomal protection proteins (e.g., Tet M) and efflux pumps (e.g., Tet K). tandfonline.comasm.org
However, the potential for bacteria to develop new resistance mechanisms necessitates a proactive and continuous research effort. Future strategies should include:
Rational Design to Evade Resistance: Designing new analogs based on an understanding of the structural basis of resistance. By characterizing how new resistance determinants might interact with the antibiotic, chemists can design modifications that sterically hinder such interactions.
Surveillance and Monitoring: Continuously monitoring for the emergence of new resistance mechanisms in clinical settings. This surveillance data is vital for informing the next cycle of drug design and ensuring that the pipeline of new compounds remains effective.
Development of Combination Therapies: Exploring the use of this compound derivatives in combination with other antibacterial agents or resistance inhibitors. This approach could provide a synergistic effect and reduce the likelihood of resistance developing.
Investigating Novel Resistance Targets: Researching alternative strategies to combat resistance, such as developing compounds that target bacterial virulence factors or regulatory proteins involved in the expression of resistance genes. researchgate.net
Q & A
Q. Table 1. Key Structural Modifications and Biological Activity of this compound Analogs
Q. Table 2. Common Pitfalls in Preclinical Studies and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
